2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-tert-butylacetamide
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Overview
Description
2-[3-(AZEPANE-1-SULFONYL)-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-TERT-BUTYLACETAMIDE is a complex organic compound featuring a seven-membered azepane ring, a sulfonyl group, and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(AZEPANE-1-SULFONYL)-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-TERT-BUTYLACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the azepane ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonyl group is then introduced via sulfonation reactions using reagents like sulfonyl chlorides. The dihydropyridinone moiety is formed through cyclization reactions involving suitable diketones and amines. Finally, the tert-butylacetamide group is attached through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(AZEPANE-1-SULFONYL)-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-TERT-BUTYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the azepane ring, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[3-(AZEPANE-1-SULFONYL)-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-TERT-BUTYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(AZEPANE-1-SULFONYL)-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azepane derivatives: Compounds with similar azepane rings but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to different scaffolds.
Dihydropyridinone derivatives: Compounds featuring the dihydropyridinone moiety with various substituents
Uniqueness
2-[3-(AZEPANE-1-SULFONYL)-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-TERT-BUTYLACETAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H27N3O4S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-tert-butylacetamide |
InChI |
InChI=1S/C17H27N3O4S/c1-17(2,3)18-15(21)13-19-10-8-9-14(16(19)22)25(23,24)20-11-6-4-5-7-12-20/h8-10H,4-7,11-13H2,1-3H3,(H,18,21) |
InChI Key |
XYXBLYCMKRQCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
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